![molecular formula C6H8F3N B1390605 2-(三氟甲基)-3-氮杂双环[3.1.0]己烷 CAS No. 1212082-75-1](/img/structure/B1390605.png)

2-(三氟甲基)-3-氮杂双环[3.1.0]己烷

描述

2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a type of bicyclic structure that is increasingly being used in the development of bioactive compounds . It is a saturated bicyclic structure that is still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves a convergent approach. This includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is complex and involves a bicyclic scaffold . The structure is prevalent in natural products and synthetic bioactive compounds .Chemical Reactions Analysis

The chemical reactions involving 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane are diverse. The use of photochemistry allows for the creation of new building blocks via [2 + 2] cycloaddition . Additionally, the incorporation of a trifluoromethyl group into organic motifs has seen significant growth in recent years .科学研究应用

合成和化学性质

合成技术:已经开发出一种构建 1-杂芳基-3-氮杂双环[3.1.0]己烷的方法,这些化合物难以合成,但对制药行业很有意义,该方法使用三级三氟硼酸盐的铃木-宫浦和陈-埃文斯-拉姆偶联反应 (Harris 等,2017)。

还原环丙烷化:通过分子内还原环丙烷化合成了具有 1-氨基-3-氮杂双环[3.1.0]己烷骨架的三重和单重保护衍生物 (Gensini 等,2002)。

插入 C-H 键:通过环丙基镁卡宾的 C-H 插入合成了各种 3-氮杂双环[3.1.0]己烷 (Kimura 等,2015)。

生物应用和合成

不对称合成:从 Ti(IV) 介导的环丙烷化获得的氮杂双环[3.1.0]己烷-1-醇用作药理活性产物不对称合成的中间体 (Jida 等,2007)。

双环胺的合成:开发了一种从 N-烯丙基烯胺羧酸酯合成 3-氮杂双环[3.1.0]己-2-烯的过程,展示了这些结构在化学合成中的多功能性 (Toh 等,2014)。

对映选择性官能化:报道了一种导致含全氟烷基的 3-氮杂双环[3.1.0]己烷的对映选择性 C-H 官能化方法,说明了创建复杂分子结构的潜力 (Pedroni & Cramer,2017)。

安全和危害

The safety data sheet for a similar compound, (1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment .

未来方向

The future directions for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane and similar structures involve further exploration of their synthetic accessibility and potential applications in the development of bioactive compounds . The use of photochemistry to access new building blocks presents a promising avenue for future research .

作用机制

- The primary targets of this compound are histone deacetylase (HDAC) enzymes . HDACs play a crucial role in regulating gene expression by removing acetyl groups from lysine residues in proteins, including histones .

- Competitive, slow-binding mechanisms are also observed for specific HDAC pairs (e.g., HDACs 1, 2, and 6 vs. HDACs 3 and 8) .

Target of Action

Mode of Action

属性

IUPAC Name |

2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N/c7-6(8,9)5-4-1-3(4)2-10-5/h3-5,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRBRBLVWXHRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(NC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

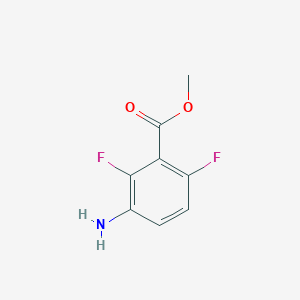

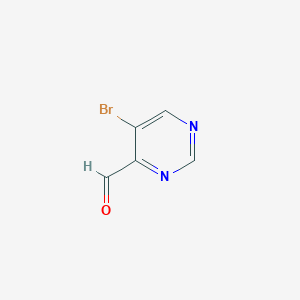

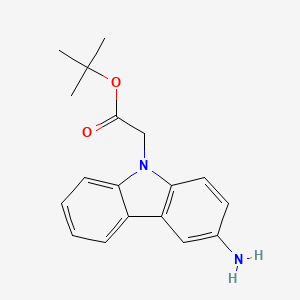

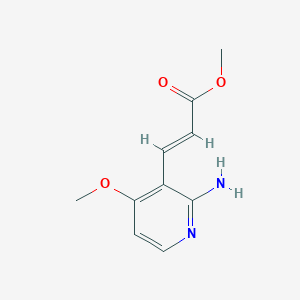

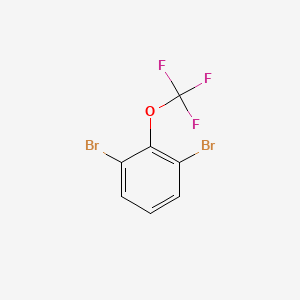

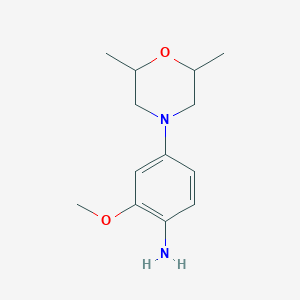

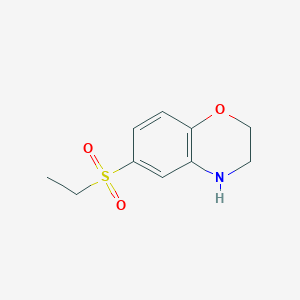

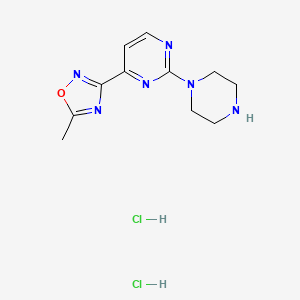

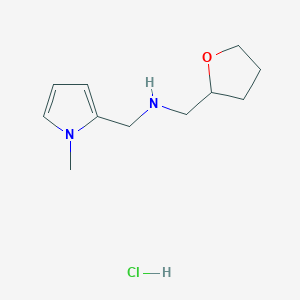

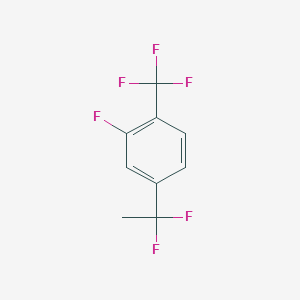

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。